1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM is a complex organic compound with a unique structure that includes a hydroxyimino group and a seven-membered azepane ring
Preparation Methods
The synthesis of 1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and α-methylacetoacetate . The reaction conditions include the use of acetic acid salts and room temperature to yield N-substituted 1,2-oxazol-5(2H)-ones . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include β-keto esters, acyl-hydrazines, and hydroxylamine hydrochloride . Major products formed from these reactions include imidazoisoxazolones and 1,2-oxazol-5(2H)-ones .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used in the synthesis of other heterocyclic compounds . Additionally, it is utilized in the synthesis of pyrimidinediones, oxazoles, and oxazines .
Mechanism of Action
The mechanism of action of 1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM involves its interaction with molecular targets and pathways in the body. The hydroxyimino group is susceptible to electrophilic and nucleophilic attack, leading to various biochemical reactions . The compound’s stability to thermal, acid, base, oxidation, and reduction conditions makes it a versatile agent in different environments .
Comparison with Similar Compounds
Similar compounds to 1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM include 1-[(8E)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM iodide and 1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]piperidinium . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 1-[(8Z)-8-(HYDROXYIMINO)-7-OXOOCTYL]-1-METHYLAZEPAN-1-IUM lies in its specific configuration and the presence of the azepane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H29N2O2+ |
---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
(1Z)-1-hydroxyimino-8-(1-methylazepan-1-ium-1-yl)octan-2-one |
InChI |
InChI=1S/C15H28N2O2/c1-17(12-8-4-5-9-13-17)11-7-3-2-6-10-15(18)14-16-19/h14H,2-13H2,1H3/p+1 |
InChI Key |
QPPLIMXYLDUVMD-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)/C=N\O |
Canonical SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.